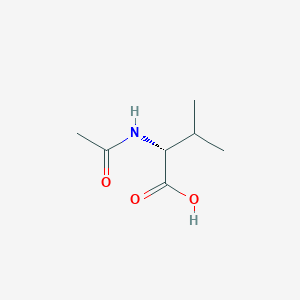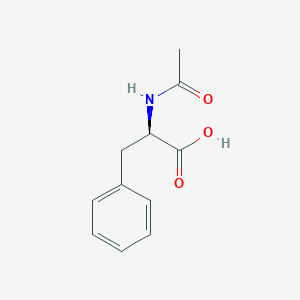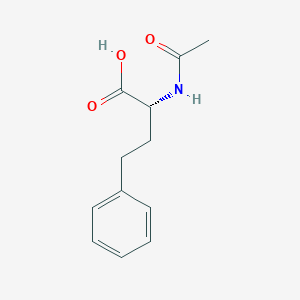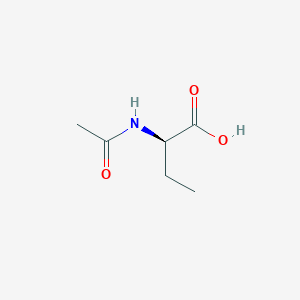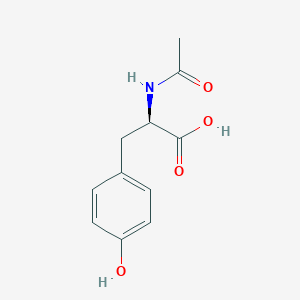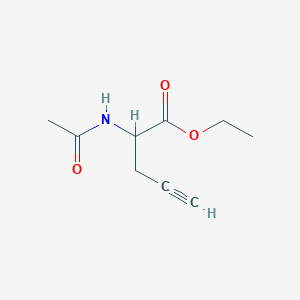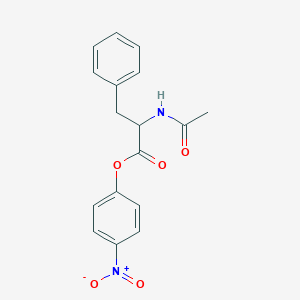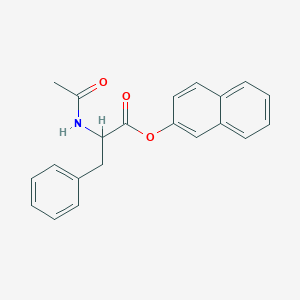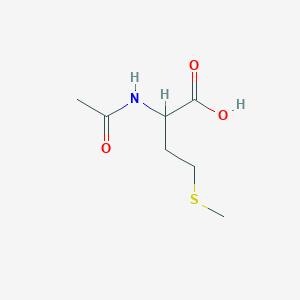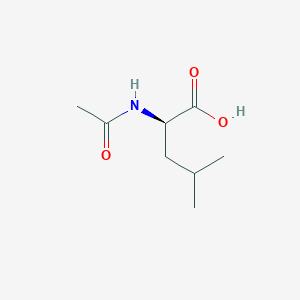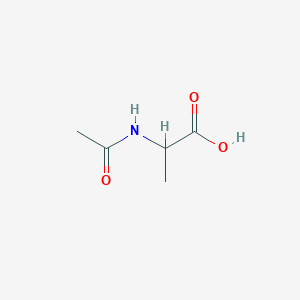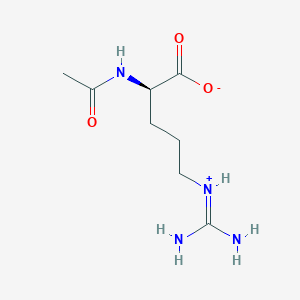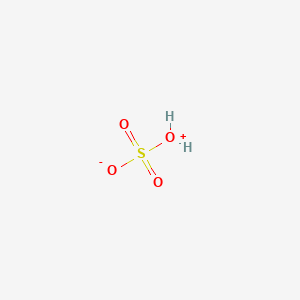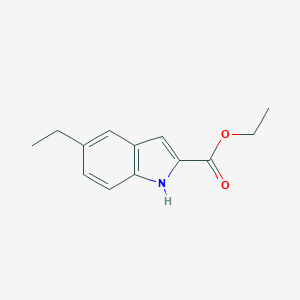
Ethyl 5-ethyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-ethoxy-1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate are similar compounds. They are typically stored in a dark place, sealed in dry, and under -20C . They are solid in physical form .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-ethyl-1H-indole-2-carboxylate” were not found, indole derivatives have been synthesized for various biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of similar compounds such as Ethyl 1H-indole-2-carboxylate has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 5-ethoxy-1H-indole-2-carboxylate has a molecular weight of 233.27 . It is solid in physical form .Applications De Recherche Scientifique
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of selected alkaloids .
- Method : The specific methods of synthesis vary, but they generally involve the use of novel methods of synthesis .
- Results : The synthesis of these alkaloids can lead to the production of biologically active compounds for the treatment of various disorders .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The methods of application vary depending on the specific biological activity being targeted .
- Results : The results have shown that indole derivatives have diverse biological activities and have potential for therapeutic applications .
-
Synthesis of Oxazino [4,3-a]indoles
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .
- Method : The specific methods of synthesis vary, but they generally involve cascade addition-cyclization reactions .
- Results : The synthesis of these compounds can lead to the production of new molecules with potential applications .
-
Preparation of Indolecarboxamides
- Field : Medicinal Chemistry
- Application : Indole derivatives are used as reactants for the preparation of indolecarboxamides, which act as cannabinoid CB1 receptor antagonists .
- Method : The specific methods of preparation vary, but they generally involve the use of indole derivatives as reactants .
- Results : The preparation of these compounds can lead to the production of new molecules with potential applications in the treatment of disorders related to the cannabinoid CB1 receptor .
-
Preparation of Indole-3-propionic Acids
- Field : Medicinal Chemistry
- Application : Indole derivatives are used as reactants for the preparation of indole-3-propionic acids, which have anti-inflammatory and analgesic properties .
- Method : The specific methods of preparation vary, but they generally involve the use of indole derivatives as reactants .
- Results : The preparation of these compounds can lead to the production of new molecules with potential applications in the treatment of inflammation and pain .
-
Friedel-Crafts Acylation
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for Friedel-Crafts acylation with nitrobenzoyl chloride .
- Method : The specific methods of acylation vary, but they generally involve the use of indole derivatives as reactants .
- Results : The acylation of these compounds can lead to the production of new molecules with potential applications .
-
Antifungal, Anti-tumor, and Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Derivatives of indole compounds have been implicated in a number of biological roles including antifungal, anti-tumor, and anti-inflammatory agents .
- Method : The specific methods of application vary, but they generally involve the use of indole derivatives as reactants .
- Results : The results have shown that indole derivatives have diverse biological activities and have potential for therapeutic applications .
-
Synthesis of (±)-Dibromophakellin and Analogs
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- Method : The specific methods of synthesis vary, but they generally involve the use of indole derivatives as reactants .
- Results : The synthesis of these compounds can lead to the production of new molecules with potential applications .
-
Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific methods of synthesis vary, but they generally involve the use of indole derivatives as reactants .
- Results : The synthesis of these compounds can lead to the production of new molecules with potential applications .
-
Stereoselective Preparation of Renieramycin G Analogs
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the stereoselective preparation of renieramycin G analogs .
- Method : The specific methods of preparation vary, but they generally involve the use of indole derivatives as reactants .
- Results : The preparation of these compounds can lead to the production of new molecules with potential applications .
- Field : Medicinal Chemistry
- Application : Derivatives of indole compounds have been implicated in a number of biological roles including antifungal, anti-tumor, and anti-inflammatory agents .
- Method : The specific methods of application vary, but they generally involve the use of indole derivatives as reactants .
- Results : The results have shown that indole derivatives have diverse biological activities and have potential for therapeutic applications .
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- Method : The specific methods of synthesis vary, but they generally involve the use of indole derivatives as reactants .
- Results : The synthesis of these compounds can lead to the production of new molecules with potential applications .
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Method : The specific methods of synthesis vary, but they generally involve the use of indole derivatives as reactants .
- Results : The synthesis of these compounds can lead to the production of new molecules with potential applications .
- Stereoselective Preparation of Renieramycin G Analogs
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the stereoselective preparation of renieramycin G analogs .
- Method : The specific methods of preparation vary, but they generally involve the use of indole derivatives as reactants .
- Results : The preparation of these compounds can lead to the production of new molecules with potential applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-ethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRSSJFSVBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190537 | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1H-indole-2-carboxylate | |
CAS RN |
37033-94-6 | |
| Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37033-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



